Cas no 1394969-04-0 (1-(Oxan-2-yl)-1h-pyrazol-4-ol)

1-(Oxan-2-yl)-1h-pyrazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(oxan-2-yl)-1H-pyrazol-4-ol
- 1-(Oxan-2-yl)-1h-pyrazol-4-ol
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- Inchi: 1S/C8H12N2O2/c11-7-5-9-10(6-7)8-3-1-2-4-12-8/h5-6,8,11H,1-4H2
- InChI Key: ABKOWXIYQYXRMS-UHFFFAOYSA-N
- SMILES: N1(C2OCCCC2)C=C(O)C=N1
1-(Oxan-2-yl)-1h-pyrazol-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00930645-1g |
1-(OXan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 98% | 1g |
¥3201.0 | 2023-04-02 | |
1PlusChem | 1P00HW36-50mg |
1-(Oxan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 95% | 50mg |
$214.00 | 2023-12-22 | |
1PlusChem | 1P00HW36-10g |
1-(oxan-2-yl)-1H-pyrazol-4-ol |
1394969-04-0 | 98% | 10g |
$2015.00 | 2025-02-28 | |
A2B Chem LLC | AI33938-1g |
1-(Oxan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 98% | 1g |
$336.00 | 2024-04-20 | |
Ambeed | A987127-100mg |
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol |
1394969-04-0 | 98% | 100mg |
$105.0 | 2024-04-24 | |
A2B Chem LLC | AI33938-5g |
1-(Oxan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 98% | 5g |
$880.00 | 2024-04-20 | |
A2B Chem LLC | AI33938-100mg |
1-(Oxan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 95% | 100mg |
$237.00 | 2024-01-04 | |
A2B Chem LLC | AI33938-10g |
1-(Oxan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 98% | 10g |
$1533.00 | 2024-04-20 | |
1PlusChem | 1P00HW36-100mg |
1-(Oxan-2-yl)-1h-pyrazol-4-ol |
1394969-04-0 | 98% | 100mg |
$105.00 | 2024-06-21 | |
1PlusChem | 1P00HW36-250mg |
1-(oxan-2-yl)-1H-pyrazol-4-ol |
1394969-04-0 | 98% | 250mg |
$185.00 | 2025-02-28 |
1-(Oxan-2-yl)-1h-pyrazol-4-ol Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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3. Book reviews
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 1-(Oxan-2-yl)-1h-pyrazol-4-ol
Introduction to 1-(Oxan-2-yl)-1H-pyrazol-4-ol (CAS No. 1394969-04-0)
1-(Oxan-2-yl)-1H-pyrazol-4-ol, with the CAS number 1394969-04-0, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The molecular formula of 1-(Oxan-2-yl)-1H-pyrazol-4-ol is C8H12N2O2, and its molecular weight is 156.19 g/mol. The compound features a pyrazole ring substituted with a tetrahydro-2H-pyran (oxane) moiety at the 1-position and a hydroxyl group at the 4-position. This specific structural arrangement confers unique chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
In terms of its physical properties, 1-(Oxan-2-yl)-1H-pyrazol-4-ol is a white crystalline solid with a melting point of approximately 85°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are crucial for its use in various experimental setups and formulations.
The biological activity of 1-(Oxan-2-yl)-1H-pyrazol-4-ol has been extensively studied in recent years. One of the most notable findings is its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research has shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. This property makes it a promising lead compound for the development of new anti-inflammatory agents.
Beyond its anti-inflammatory properties, 1-(Oxan-2-yl)-1H-pyrazol-4-ol has also demonstrated potential as an anticonvulsant agent. Studies have indicated that it can modulate ion channels and receptors involved in neuronal excitability, thereby reducing the frequency and severity of seizures. This dual activity—anti-inflammatory and anticonvulsant—positions the compound as a versatile candidate for drug development.
In the context of drug discovery and development, 1-(Oxan-2-yl)-1H-pyrazol-4-ol has been evaluated in various preclinical models. In vitro studies have shown that it exhibits good selectivity and potency against target enzymes and receptors, with minimal cytotoxicity towards normal cells. These findings are crucial for advancing the compound through preclinical stages and into clinical trials.
Clinical trials are essential for assessing the safety and efficacy of new compounds in human subjects. While specific clinical trials for 1-(Oxan-2-yl)-1H-pyrazol-4-ol are still in early stages, preliminary results are promising. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These initial findings provide a strong foundation for further clinical evaluation.
In addition to its therapeutic potential, 1-(Oxan-2-yl)-1H-pyrazol-4-ol has also been explored for its use as a research tool. Its ability to selectively modulate specific biological pathways makes it valuable for investigating the underlying mechanisms of various diseases. For example, researchers have used this compound to study the role of COX enzymes in inflammatory disorders and to explore new targets for anticonvulsant therapy.
The synthesis of 1-(Oxan-2-yl)-1H-pyrazol-4-ol has been optimized to ensure high yields and purity levels. Common synthetic routes involve the reaction of 3-hydroxybutanal with hydrazine to form the pyrazole core, followed by substitution with tetrahydrofuran derivatives to introduce the oxane moiety. These synthetic methods are scalable and can be adapted for large-scale production if needed.
In conclusion, 1-(Oxan-2-yl)-1H-pyrazol-4-ol (CAS No. 1394969-04-0) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its anti-inflammatory and anticonvulsant properties, positions it as a valuable lead compound for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of focus for scientists and researchers alike.
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